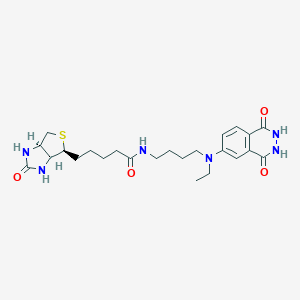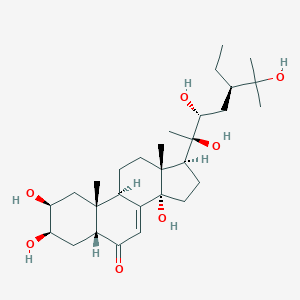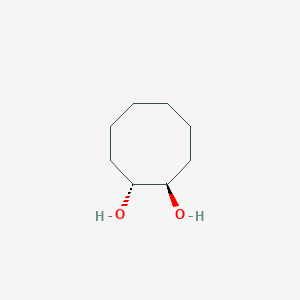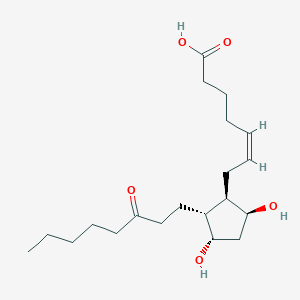
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt, also known as potassium acridine chlorothioacetate, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein synthesis and has been shown to have antitumor activity.
Wirkmechanismus
Potassium acridine chlorothioacetate inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain. It does this by binding to the A site of the ribosome, which is where the aminoacyl-tRNA enters. This prevents the aminoacyl-tRNA from entering the ribosome and elongating the polypeptide chain.
Biochemical and Physiological Effects
Potassium acridine chlorothioacetate has been shown to have antitumor activity in vitro and in vivo. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been used in studies of ribosomal structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate in lab experiments is its potency as an inhibitor of protein synthesis. It has been shown to be effective at low concentrations, making it useful in studies of ribosomal structure and function. One limitation of using this compound is its potential toxicity. It should be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for research involving Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate. One area of research could be the development of more potent inhibitors of protein synthesis based on this compound. Another area of research could be the use of this compound in combination with other drugs to enhance its antitumor activity. Additionally, further studies of ribosomal structure and function could be conducted using this compound.
Synthesemethoden
The synthesis of Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt acridine chlorothioacetate involves the reaction of acridine with chlorothioacetic acid in the presence of this compound hydroxide. The product is then purified through recrystallization. The yield of this reaction is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Potassium acridine chlorothioacetate has been widely used in scientific research as a potent inhibitor of protein synthesis. It has been shown to have antitumor activity and has been used in cancer research. Additionally, it has been used in studies of ribosomal structure and function.
Eigenschaften
CAS-Nummer |
106636-57-1 |
|---|---|
Molekularformel |
C15H9ClKNO2S |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
potassium;2-(2-chloroacridin-9-yl)sulfanylacetate |
InChI |
InChI=1S/C15H10ClNO2S.K/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;/h1-7H,8H2,(H,18,19);/q;+1/p-1 |
InChI-Schlüssel |
KGKQAOMBCMNNHJ-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-].[K+] |
Andere CAS-Nummern |
106636-57-1 |
Synonyme |
ACETIC ACID, ((2-CHLORO-9-ACRIDINYL)THIO)-, POTASSIUM SALT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




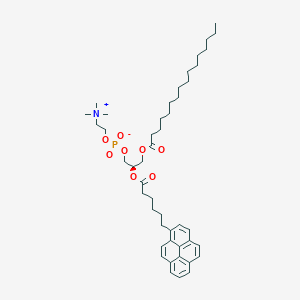

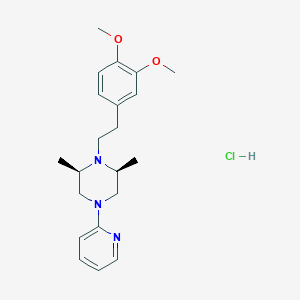


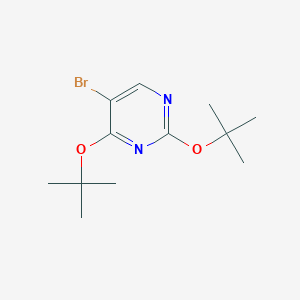
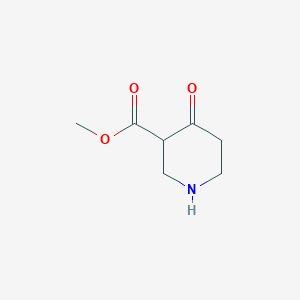
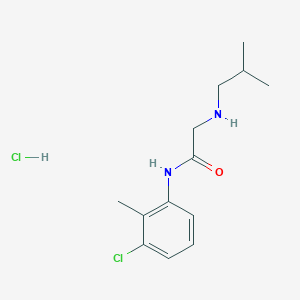
![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)
